molecular formula C19H18FNO5 B11466264 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole

5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11466264
M. Wt: 359.3 g/mol
InChI Key: IJASOFACXVWYRJ-UHFFFAOYSA-N
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Description

5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated intermediate.

    Construction of the Oxazole Ring: The final step involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18FNO5

Molecular Weight

359.3 g/mol

IUPAC Name

5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C19H18FNO5/c1-22-17-12(8-16-18(19(17)23-2)25-10-24-16)7-14-9-15(21-26-14)11-3-5-13(20)6-4-11/h3-6,8,14H,7,9-10H2,1-2H3

InChI Key

IJASOFACXVWYRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)C4=CC=C(C=C4)F)OCO2)OC

Origin of Product

United States

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